molecular formula C19H17NO2 B8044806 9H-fluoren-9-ylmethyl 2,5-dihydropyrrole-1-carboxylate

9H-fluoren-9-ylmethyl 2,5-dihydropyrrole-1-carboxylate

Cat. No.: B8044806
M. Wt: 291.3 g/mol
InChI Key: XCVDEVWLRXBBPG-UHFFFAOYSA-N
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Description

9H-fluoren-9-ylmethyl 2,5-dihydropyrrole-1-carboxylate: is a chemical compound that combines the structural features of pyrrole and fluorenylmethyl groups. This compound is often used in organic synthesis and peptide chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluoren-9-ylmethyl 2,5-dihydropyrrole-1-carboxylate typically involves the reaction of 2,5-dihydro-pyrrole-1-carboxylic acid with 9H-fluoren-9-ylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The purification steps may include crystallization and recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products. It is also employed in the synthesis of heterocyclic compounds and as a protecting group in peptide synthesis.

Biology: In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a probe to investigate the binding sites and activity of various enzymes.

Medicine: It is particularly useful in the design of enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. It is also employed in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl 2,5-dihydropyrrole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets. The fluorenylmethyl group enhances the compound’s binding affinity and specificity, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

  • 2,5-dihydro-pyrrole-1-carboxylic acid benzyl ester
  • 2,5-dihydro-pyrrole-1-carboxylic acid tert-butyl ester
  • 2,5-dihydro-pyrrole-1-carboxylic acid methyl ester

Comparison: Compared to its analogs, 9H-fluoren-9-ylmethyl 2,5-dihydropyrrole-1-carboxylate exhibits unique properties due to the presence of the fluorenylmethyl group. This group enhances the compound’s stability and reactivity, making it more suitable for specific synthetic applications. Additionally, the fluorenylmethyl group provides better protection for functional groups during chemical reactions, which is advantageous in peptide synthesis.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 2,5-dihydropyrrole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c21-19(20-11-5-6-12-20)22-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-10,18H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVDEVWLRXBBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-pyrroline (25.0 g, 0.36 mol) in CH2Cl2 (500 mL) at 0° C. was added Et3N (60 mL, 0.42 mol), followed by Fmoc-Cl (103 g, 0.39 mole) at 0° C. The reaction mixture was stirred at 0° C. for 1 h, then 30 minutes at it. The reaction mixture was partitioned between H2O (250 mL) and CH2Cl2 (150 mL×3). The organic phase was washed with brine and dried over Na2SO4. The solvent was evaporated, and the residue was purified on silica gel using 5 to 70% EtOAc in hexanes as eluting solvents to afford 2,5-dihydro-pyrrole-1-carboxylic acid 9H-fluoren-9-ylmethyl ester (99 g, 95%) as a white solid. MS m/z 314.0 ([M+Na]+).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step Two

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